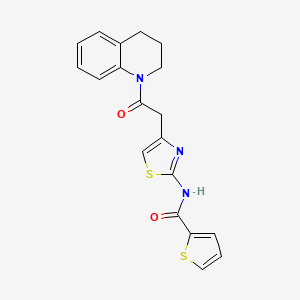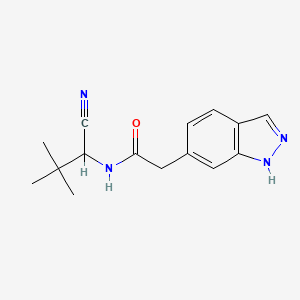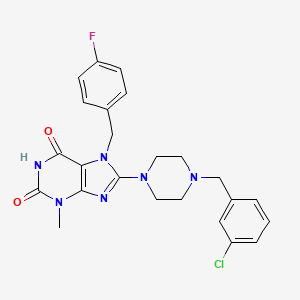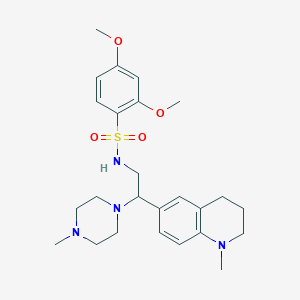
2-(Furan-2-ylmethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-ylmethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid, also known as FNAOB, is a synthetic compound that has been extensively studied for its potential applications in the field of scientific research. FNAOB is a small molecule inhibitor of the enzyme human kynurenine aminotransferase II (KAT II), which plays a crucial role in the metabolism of the amino acid tryptophan. In
Applications De Recherche Scientifique
Synthesis and Cyclization
Research on compounds structurally related to 2-(Furan-2-ylmethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid has led to the development of methods for the synthesis of substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids. These compounds undergo intramolecular cyclization to form N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides with potential anti-inflammatory activities (Igidov et al., 2022). Further exploration in the chemistry of these compounds includes the reaction of substituted 4-oxobutanoic acids and 3H-furan-2-ones with 1,3-binucleophiles, leading to the formation of different fused tricyclic systems (Grinev et al., 2017).
Biological Activities
The structural framework of this compound and its analogues have been explored for various biological activities. Notably, some derivatives have shown pronounced anti-inflammatory properties, while others have been tested for their analgesic activities. This illustrates the potential of these compounds in developing new therapeutic agents (Igidov et al., 2022).
Antimicrobial Activities
The search for new antimicrobial agents has led to the synthesis and characterization of organotin(IV) carboxylates derived from Schiff bases related to this compound. These complexes have shown significant in vitro antimicrobial activity against a range of pathogens, highlighting their potential as novel antimicrobial agents (Dias et al., 2015).
Antitubercular Agents
The structure of this compound and its derivatives has also been explored for antitubercular activity. A series of compounds have been synthesized and screened, showing moderate to good inhibition activity against Mycobacterium tuberculosis, suggesting their potential role in tuberculosis treatment (Rajpurohit et al., 2019).
Material Science Applications
In the field of material science, the furan ring, a component of the compound of interest, has been utilized in the synthesis of novel polymers. These polymers exhibit electroactive properties and have potential applications in electronic devices, showcasing the versatility of furan derivatives in material science (Baldwin et al., 2008).
Propriétés
IUPAC Name |
2-(furan-2-ylmethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c19-14(17-10-3-1-4-11(7-10)18(22)23)8-13(15(20)21)16-9-12-5-2-6-24-12/h1-7,13,16H,8-9H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXPNBIDKBOPNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC(C(=O)O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(3,5-Dimethylphenyl)-6-(pyridin-3-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2635673.png)




![2-[(R)-2-Pyrrolidinyl]indan-2-ol](/img/structure/B2635681.png)



![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide](/img/structure/B2635688.png)